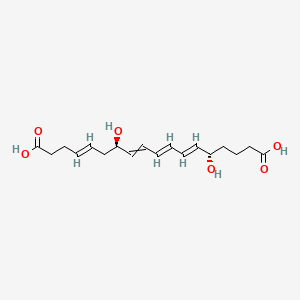

18-Carboxy dinor Leukotriene B4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H26O6 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4E,7R,10E,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4?,10-5+/t15-,16+/m0/s1 |

InChI Key |

XWRIIHRGMKHPHN-QEUDXGQZSA-N |

Isomeric SMILES |

C(C[C@@H](/C=C/C=C/C=C[C@@H](C/C=C/CCC(=O)O)O)O)CC(=O)O |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator centrally involved in inflammatory processes. Its biological activity is tightly regulated through metabolic inactivation. A key catabolic pathway involves the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a metabolite resulting from a series of enzymatic reactions initiated by ω-oxidation followed by β-oxidation. This technical guide provides a comprehensive overview of the 18-COOH-dinor-LTB4 biosynthetic pathway, including the enzymes involved, their kinetics, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating the roles of LTB4 metabolism in health and disease and for professionals engaged in the development of novel anti-inflammatory therapeutics.

Introduction to Leukotriene B4 Metabolism

Leukotriene B4 (LTB4), derived from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in orchestrating acute inflammatory responses.[1] The in vivo actions of LTB4 are terminated by its rapid metabolic conversion to less active products.[2] The primary route of LTB4 inactivation in humans is initiated by ω-oxidation at the C-20 methyl end of the molecule.[2][3][4] This is followed by further oxidation and subsequent chain shortening through β-oxidation from the ω-terminus, leading to the formation of various metabolites, including 18-COOH-dinor-LTB4.[5][6] Understanding the intricacies of this pathway is crucial for elucidating the mechanisms that resolve inflammation and for identifying potential targets for therapeutic intervention.

The Biosynthetic Pathway of this compound

The formation of 18-COOH-dinor-LTB4 from LTB4 is a multi-step process that occurs primarily in leukocytes and hepatocytes.[5][7] The pathway can be divided into two main stages: ω-oxidation and subsequent β-oxidation.

ω-Oxidation of Leukotriene B4

The initial and rate-limiting step in the catabolism of LTB4 is the hydroxylation of the C-20 methyl group to form 20-hydroxy-LTB4 (20-OH-LTB4).[4] This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP4F3A, in human polymorphonuclear leukocytes (PMNs).[8][9]

Subsequently, 20-OH-LTB4 is further oxidized to 20-oxo-LTB4 and then to 20-carboxy-LTB4 (a dicarboxylic acid).[10][11][12] This two-step oxidation is carried out by the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase.[10][11][12][13]

The key enzymatic steps are:

-

LTB4 → 20-OH-LTB4: Catalyzed by LTB4 ω-hydroxylase (CYP4F3A).

-

20-OH-LTB4 → 20-oxo-LTB4: Catalyzed by an alcohol dehydrogenase.

-

20-oxo-LTB4 → 20-COOH-LTB4: Catalyzed by an aldehyde dehydrogenase.[10][11]

β-Oxidation of 20-Carboxy-LTB4

Once 20-COOH-LTB4 is formed, it undergoes peroxisomal β-oxidation from the ω-end.[6] This process involves the sequential removal of two-carbon units. The first cycle of β-oxidation converts 20-COOH-LTB4 into 18-carboxy-19,20-dinor-LTB4 (18-COOH-dinor-LTB4).[13]

The β-oxidation of dicarboxylic acids like 20-COOH-LTB4 occurs in peroxisomes and involves a series of enzymatic reactions catalyzed by specific enzymes.[2][3][14] Key enzymes in this process include Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP), and peroxisomal thiolases.[11][15]

The steps for the first cycle of β-oxidation are:

-

Activation: 20-COOH-LTB4 is converted to its coenzyme A (CoA) ester, 20-carboxy-LTB4-CoA.

-

Dehydrogenation: Acyl-CoA oxidase introduces a double bond.

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

-

Thiolytic Cleavage: Thiolase cleaves the molecule to release acetyl-CoA and the shortened 18-COOH-dinor-LTB4-CoA, which is then hydrolyzed to 18-COOH-dinor-LTB4.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the 18-COOH-dinor-LTB4 biosynthetic pathway.

Table 1: Kinetic Parameters of LTB4 ω-Hydroxylase (CYP4F3A)

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| LTB4 | Recombinant Human CYP4F3A | 0.64 | 34 | [7] |

| LTB4 | Human PMN Membranes | 0.6 | Not Reported | [16] |

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase

| Substrate | Enzyme Source | Cofactor | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| 20-oxo-LTB4 | Human PMN Microsomes | NAD+ | 2.4 ± 0.8 | 813.9 ± 136.6 | [10] |

| 20-oxo-LTB4 | Human PMN Microsomes | NADP+ | Not Determined | Lower than NAD+ | [10] |

Table 3: In Vivo and In Vitro Half-life of LTB4

| System | Half-life | Reference |

| Conscious Rabbits (i.v. injection) | 0.53 ± 0.03 min | [17][18] |

| Human Neutrophils | ~20 min | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 18-COOH-dinor-LTB4 biosynthetic pathway.

Quantification of LTB4 and its Metabolites by HPLC-UV

This protocol describes the separation and quantification of LTB4, 20-OH-LTB4, 20-COOH-LTB4, and 18-COOH-dinor-LTB4 from biological samples.

Materials:

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

HPLC system with UV detector

-

Mobile Phase A: Water/Acetonitrile/Trifluoroacetic acid (e.g., 70:30:0.01, v/v/v)

-

Mobile Phase B: Acetonitrile/Trifluoroacetic acid (e.g., 100:0.01, v/v)

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol (B129727), Acetonitrile, Ethyl acetate, Hexane

-

Standards for LTB4 and its metabolites

Procedure:

-

Sample Preparation (Solid-Phase Extraction): a. Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to pH 3.5 with dilute acid. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. c. Load the acidified sample onto the cartridge. d. Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol, and then 5 mL of hexane. e. Elute the leukotrienes with 5 mL of ethyl acetate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in a small volume of mobile phase.

-

HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the reconstituted sample. c. Elute the compounds using a linear gradient from Mobile Phase A to Mobile Phase B over a specified time (e.g., 30-40 minutes). d. Monitor the absorbance at 270 nm. e. Identify and quantify the metabolites by comparing their retention times and peak areas to those of the authentic standards.

LC-MS/MS Method for 18-COOH-dinor-LTB4 Quantification

This protocol provides a highly sensitive and specific method for the quantification of 18-COOH-dinor-LTB4.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

UPLC/HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Internal standard (e.g., deuterated 18-COOH-dinor-LTB4)

-

Solvents for liquid-liquid extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of sample (e.g., plasma, urine), add the internal standard. b. Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes. c. Transfer the upper organic layer to a new tube. d. Evaporate the solvent to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Perform chromatographic separation using a suitable gradient of Mobile Phase A and B. c. Use electrospray ionization (ESI) in negative ion mode. d. Monitor the specific precursor-to-product ion transitions for 18-COOH-dinor-LTB4 and the internal standard in Multiple Reaction Monitoring (MRM) mode. e. Quantify 18-COOH-dinor-LTB4 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Cell-based Assay for LTB4 Metabolism in Cultured Hepatocytes

This protocol describes how to assess the metabolism of LTB4 in a cellular context.

Materials:

-

Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

LTB4 stock solution

-

Solvents for extraction (as in 4.1 or 4.2)

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Cell Culture: a. Plate hepatocytes in 6-well plates and culture until they form a confluent monolayer.

-

Metabolism Assay: a. Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). b. Add fresh, serum-free medium containing a known concentration of LTB4 (e.g., 1 µM). c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C. d. At each time point, collect the cell culture supernatant. e. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: a. Process the collected supernatants as described in the HPLC-UV (4.1) or LC-MS/MS (4.2) protocols to quantify LTB4 and its metabolites. b. The rate of disappearance of LTB4 and the appearance of its metabolites can be used to determine the metabolic activity of the hepatocytes.

Recombinant CYP4F3A Activity Assay

This protocol is for determining the kinetic parameters of recombinant CYP4F3A.

Materials:

-

Recombinant human CYP4F3A (e.g., in microsomes)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

LTB4 substrate at various concentrations

-

Solvents for reaction termination and extraction

-

Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, recombinant CYP4F3A, and NADPH-cytochrome P450 reductase. b. Pre-incubate the mixture at 37°C for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding LTB4 (at varying concentrations) to the pre-incubated mixture. b. Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range. c. Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).

-

Sample Processing and Analysis: a. Centrifuge the terminated reaction mixture to pellet the protein. b. Analyze the supernatant for the formation of 20-OH-LTB4 using HPLC-UV or LC-MS/MS as described previously.

-

Data Analysis: a. Plot the initial reaction velocities against the substrate concentrations. b. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

References

- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of leukotriene B4 in cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of the peroxisomal β-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids | Scilit [scilit.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function of 18-Carboxy dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a metabolite of Leukotriene B4 (LTB4), a potent lipid mediator deeply involved in inflammatory responses.[1][2][3][4] Unlike its precursor, LTB4, which is a powerful chemoattractant for leukocytes and a key driver of inflammation, 18-Carboxy dinor LTB4 is a product of metabolic inactivation.[5][6][7] Understanding the formation and function of this metabolite is crucial for comprehending the complete lifecycle of LTB4 and the regulatory mechanisms that control inflammatory processes. This document provides a comprehensive overview of the metabolic pathway, biological significance, and experimental methodologies related to 18-Carboxy dinor LTB4.

Metabolism of Leukotriene B4 to 18-Carboxy dinor LTB4

The biological activity of LTB4 is tightly controlled through rapid metabolic degradation, primarily in the liver and by leukocytes themselves.[5][6] The metabolic cascade leading to 18-Carboxy dinor LTB4 involves two major enzymatic processes: ω-oxidation followed by β-oxidation.

-

ω-Oxidation: The initial step in LTB4 inactivation is ω-hydroxylation, catalyzed by cytochrome P450 enzymes. This reaction adds a hydroxyl group at the C20 position, forming 20-hydroxy LTB4 (20-OH-LTB4).[8]

-

Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is then further oxidized to 20-carboxy LTB4 (20-COOH-LTB4).[8][9]

-

β-Oxidation: Subsequently, 20-carboxy LTB4 undergoes β-oxidation from the ω-end, a process that shortens the carbon chain.[10] This leads to the formation of 18-carboxy-19,20-dinor-LTB4, the formal name for 18-Carboxy dinor LTB4.[1][2][11] This final step occurs within peroxisomes and mitochondria.[10]

The conversion of the potent pro-inflammatory LTB4 into these more polar, carboxylated metabolites facilitates its excretion and represents a critical pathway for terminating inflammatory signals.

Figure 1: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

Biological Function and Signaling

The primary biological role of 18-Carboxy dinor LTB4 is as a terminal, inactive metabolite of LTB4. While LTB4 exerts potent pro-inflammatory effects by activating its high-affinity G-protein coupled receptor, BLT1, its metabolites, including 20-OH-LTB4 and 20-COOH-LTB4, have significantly reduced biological activity.[9][12][13]

-

Reduced Pro-inflammatory Activity: Studies on the ω-oxidized precursors of 18-Carboxy dinor LTB4 show a dramatic loss of function. For instance, 20-carboxy LTB4 exhibits only about 2.6% of the activity of LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation.[9] Similarly, 20-hydroxy LTB4 is a weak agonist at LTB4 receptors.[13] It is inferred that the further metabolism to 18-Carboxy dinor LTB4 results in a compound with negligible pro-inflammatory activity.

-

Modulation of LTB4 Signaling: Interestingly, some LTB4 metabolites can act as functional antagonists. 20-OH-LTB4 and 20-COOH-LTB4 have been shown to inhibit LTB4-mediated neutrophil responses, such as migration and degranulation.[14] 20-hydroxy LTB4, in particular, can desensitize neutrophils to LTB4 by down-regulating the high-affinity BLT1 receptor.[13] While not directly demonstrated for 18-Carboxy dinor LTB4, this suggests the metabolic pathway as a whole serves to both clear LTB4 and actively dampen its inflammatory signaling.

-

PPARα Activation and Anti-inflammatory Feedback: LTB4 itself has been identified as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[15][16] Activation of PPARα is generally anti-inflammatory. It creates a negative feedback loop by stimulating the degradation of LTB4, thus reducing its secretion.[16] The formation of β-oxidation products like 18-Carboxy dinor LTB4 is a key part of this PPARα-mediated catabolic process.[10] This positions the LTB4 metabolic pathway as a central component of inflammation resolution.

Figure 2: LTB4-PPARα anti-inflammatory feedback loop.

Quantitative Data Summary

Direct quantitative data for 18-Carboxy dinor LTB4 is sparse in the literature. However, data on its immediate precursors provide a clear context for its role as an inactivation product.

| Compound | Assay | Result | Significance | Reference |

| 20-Carboxy LTB4 | PMNL Degranulation | ~2.6% of LTB4 activity | Drastically reduced pro-inflammatory function | [9] |

| 20-Hydroxy LTB4 | Neutrophil Infiltration (in vivo) | Weak inflammatory activity | Reduced agonist activity at LTB4 receptors | [13] |

| 20-Hydroxy LTB4 | Inhibition of LTB4-induced Neutrophil Infiltration | ED50 = 1.3 µg/kg (s.c.) | Potent functional antagonist of LTB4 | [13] |

| 20-OH- & 20-COOH-LTB4 | Inhibition of LTB4-mediated Neutrophil Migration | Potent inhibition | Act as natural inhibitors of LTB4 responses | [14] |

Experimental Protocols

Protocol 1: Analysis of LTB4 Metabolism in Isolated Hepatocytes

This protocol is adapted from studies identifying LTB4 metabolites.[5][11] It is designed to characterize the biotransformation of LTB4 into its various oxidized and chain-shortened products.

Methodology:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver via collagenase perfusion.

-

Cell Culture: Plate the isolated hepatocytes and allow them to adhere.

-

Incubation: Add LTB4 to the hepatocyte culture medium and incubate for a defined period (e.g., 15-30 minutes).

-

Extraction: Stop the reaction and extract the lipids (including LTB4 and its metabolites) from the medium using a solid-phase extraction cartridge.

-

Separation (RP-HPLC): Separate the extracted lipids using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile with a UV detector at 270 nm, the characteristic absorbance for the conjugated triene chromophore of leukotrienes.

-

Identification (GC-MS): Collect fractions corresponding to metabolite peaks. Derivatize the samples (e.g., methylation followed by silylation) to increase volatility. Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS) to determine their chemical structure and confirm their identity as 18-Carboxy dinor LTB4 or other metabolites.[11]

Figure 3: Workflow for identifying LTB4 metabolites.

Protocol 2: Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to induce directed migration of neutrophils, a key function of LTB4. It can be used to quantify the loss of chemoattractant activity in LTB4 metabolites.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

-

Loading: Place the test compound (e.g., LTB4, 20-COOH-LTB4, or 18-Carboxy dinor LTB4) at various concentrations in the lower wells. Place the isolated neutrophil suspension in the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator to allow cell migration.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a suitable dye.

-

Analysis: Count the number of migrated cells per high-power field using a microscope. Construct a dose-response curve to determine the chemotactic potency (EC50) of each compound.

Protocol 3: PPARα Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the PPARα transcription factor.

Methodology:

-

Cell Transfection: Use a suitable cell line (e.g., HEK293T) and transfect the cells with two plasmids:

-

An expression vector for human or mouse PPARα.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

-

-

Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., a known PPARα agonist like Wy-14643, LTB4, or 18-Carboxy dinor LTB4).

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, transcription, and translation of the luciferase reporter gene.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Calculate the fold activation relative to a vehicle control to determine the compound's efficacy as a PPARα agonist.

Conclusion

18-Carboxy dinor LTB4 represents a terminal product in the metabolic inactivation of the potent pro-inflammatory mediator LTB4. Its formation through ω- and β-oxidation is a critical step in resolving inflammation by clearing the active LTB4 signal. While its direct biological activity is considered negligible, the pathway leading to its synthesis is part of a sophisticated anti-inflammatory feedback loop involving the nuclear receptor PPARα. For researchers in inflammation and drug development, understanding this metabolic pathway is essential for appreciating the mechanisms that govern the resolution of immune responses and for identifying potential therapeutic targets that can modulate the duration and intensity of inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of leukotriene B4 by activated human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Leukotriene B4 as a Potential Therapeutic Target for the Treatment of Metabolic Disorders [frontiersin.org]

- 13. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The PPARalpha-leukotriene B4 pathway to inflammation control. [sonar.ch]

- 16. Leukotriene B4 is a physiologically relevant endogenous peroxisome proliferator-activated receptor-alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of 18-Carboxy-dinor-Leukotriene B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of 18-Carboxy-dinor-Leukotriene B4 (18-Carboxy-dinor-LTB4), a significant metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This document details the metabolic pathway leading to its formation, the analytical techniques employed for its identification, and its physicochemical properties. While direct biological activity data for 18-Carboxy-dinor-LTB4 is limited in currently available literature, this guide contextualizes its role within the broader LTB4 metabolic cascade and its implications for inflammatory processes. Detailed experimental protocols for the isolation and analysis of LTB4 metabolites from hepatocytes are provided, alongside visualizations of key pathways and workflows to support further research in this area.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in the initiation and amplification of inflammation.[1] Its biological activities, including neutrophil chemotaxis, adhesion, and activation, are tightly regulated through metabolic inactivation.[2] A key site for this metabolism is the liver, where LTB4 undergoes extensive enzymatic modification.[3][4] One of the important metabolic pathways is β-oxidation from the omega-end, leading to the formation of chain-shortened metabolites.[5][6] This guide focuses on a specific product of this pathway, 18-carboxy-19,20-dinor-LTB4, hereafter referred to as 18-Carboxy-dinor-LTB4.

Discovery and Metabolic Pathway

Initial Identification

18-Carboxy-dinor-LTB4 was first identified as a novel metabolite of LTB4 in studies using isolated rat hepatocytes.[7] In these initial experiments, incubation of LTB4 with hepatocytes for as little as 15 minutes resulted in the formation of several polar metabolites, including the previously known ω-oxidation products, 20-hydroxy-LTB4 and 20-carboxy-LTB4.[7] A distinct, more polar fraction was isolated and structurally characterized as 18-carboxy-19,20-dinor-LTB4.[7] Subsequent studies in primary cultures of human hepatocytes have also confirmed the formation of 18-Carboxy-dinor-LTB4, highlighting the relevance of this metabolic pathway in humans.[3]

Metabolic Cascade

The formation of 18-Carboxy-dinor-LTB4 is a multi-step enzymatic process that begins with the ω-oxidation of LTB4, followed by β-oxidation. The generally accepted pathway is as follows:

-

ω-Oxidation: LTB4 is first hydroxylated at the C-20 position by a cytochrome P450 enzyme to form 20-hydroxy-LTB4.[8]

-

Further Oxidation: 20-hydroxy-LTB4 is then further oxidized to 20-carboxy-LTB4.[8]

-

β-Oxidation: 20-carboxy-LTB4 then undergoes a cycle of β-oxidation, a process that shortens the carbon chain by two carbons, to yield 18-carboxy-19,20-dinor-LTB4.[6][9]

This metabolic cascade effectively reduces the biological activity of LTB4, as the resulting metabolites are generally considered to be less potent.

Physicochemical and Biological Characterization

Physicochemical Properties

The structural modifications from LTB4 to 18-Carboxy-dinor-LTB4 result in distinct physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O₆ | [9][10] |

| Molecular Weight | 338.4 g/mol | [9][10] |

| Formal Name | 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid | [9] |

| CAS Number | 102674-12-4 | [9][10] |

| Purity | ≥97% (Commercially available standard) | [9] |

| Formulation | A solution in ethanol (B145695) (Commercially available standard) | [9] |

| λmax | 270 nm | [9] |

Biological Activity

Direct quantitative data on the biological activity of 18-Carboxy-dinor-LTB4 is scarce in the available scientific literature. However, based on the known activity of its precursors and related metabolites, it is presumed to have significantly reduced pro-inflammatory activity compared to LTB4. For context, 20-carboxy-LTB4, the immediate precursor to 18-Carboxy-dinor-LTB4 via β-oxidation, exhibits only about 2.6% of the activity of LTB4 in causing polymorphonuclear leukocyte (PMNL) degranulation.[8] It is therefore highly probable that 18-Carboxy-dinor-LTB4 is a biologically inactive metabolite, representing a terminal step in the inactivation of LTB4. Further research is required to definitively quantify its biological effects, including its potential for neutrophil chemotaxis, receptor binding affinity, and influence on inflammatory signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of LTB4 metabolites, including 18-Carboxy-dinor-LTB4, from primary hepatocytes. These protocols are based on established methods in the field.

Isolation of Rat Hepatocytes

This protocol describes the in situ perfusion method for isolating viable hepatocytes from a rat liver.

Materials:

-

Hepatocyte Wash Medium (e.g., Williams' Medium E with 10% FBS, penicillin/streptomycin)

-

Liver Perfusion Medium (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Liver Digest Medium (Perfusion Medium with collagenase, e.g., 0.5 mg/mL)

-

Anesthesia (e.g., pentobarbital)

-

Surgical instruments

-

Peristaltic pump

-

37°C water bath

-

Sterile gauze

-

70% ethanol

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Aseptically open the abdominal cavity and expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and begin perfusion with Liver Perfusion Medium at 37°C at a rate of 20-30 mL/min.

-

Immediately cut the inferior vena cava to allow the perfusate to exit.

-

Continue perfusion until the liver is blanched (approximately 5-10 minutes).

-

Switch the perfusion to Liver Digest Medium at 37°C and continue until the liver becomes soft and begins to disintegrate (approximately 10-15 minutes).

-

Excise the liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium.

-

Gently disperse the hepatocytes by combing through the tissue with a sterile cell rake or forceps.

-

Filter the cell suspension through sterile gauze to remove connective tissue.

-

Centrifuge the cell suspension at 50 x g for 2-3 minutes at 4°C.

-

Discard the supernatant and gently resuspend the hepatocyte pellet in fresh, cold Hepatocyte Wash Medium.

-

Repeat the wash step 2-3 times.

-

Determine cell viability using the trypan blue exclusion method. A viability of >85% is typically considered suitable for metabolic studies.

Incubation of Hepatocytes with LTB4

Materials:

-

Isolated, viable hepatocytes

-

Hepatocyte incubation medium (e.g., serum-free Williams' Medium E)

-

LTB4 stock solution (in ethanol)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Plate the isolated hepatocytes at a suitable density (e.g., 1-2 x 10⁶ cells/mL) in the incubation medium.

-

Allow the cells to attach for 1-2 hours in the incubator.

-

Add LTB4 to the culture medium to a final concentration of interest (e.g., 1-10 µM).

-

Incubate for the desired time period (e.g., 15 minutes to 24 hours).

-

At the end of the incubation, collect the cell culture medium for analysis of extracellular metabolites.

-

The cells can be harvested and lysed to analyze intracellular metabolites if desired.

Extraction and Analysis of LTB4 Metabolites

4.3.1. Solid Phase Extraction (SPE):

-

Acidify the collected cell culture medium to pH 3-4 with a weak acid (e.g., formic acid).

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the LTB4 and its metabolites with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

4.3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol in water with a constant concentration of a modifying acid (e.g., 0.1% acetic acid). For example, a linear gradient from 30% to 100% methanol over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 270 nm (the characteristic absorbance wavelength for the conjugated triene system of leukotrienes).

-

Procedure: Inject the reconstituted sample onto the HPLC system. Collect fractions corresponding to the different metabolite peaks for further analysis.

4.3.3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The collected HPLC fractions containing the metabolites need to be derivatized to increase their volatility for GC analysis. This typically involves:

-

Esterification of the carboxylic acid groups (e.g., with diazomethane (B1218177) to form methyl esters).

-

Silylation of the hydroxyl groups (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers).

-

-

GC Conditions:

-

Column: A capillary column suitable for lipid analysis (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to separate the different derivatized metabolites.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Analysis: Scan mode to obtain the full mass spectrum for structural elucidation. The fragmentation pattern of the derivatized 18-Carboxy-dinor-LTB4 will provide information about its molecular structure.

-

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly activated or modulated by 18-Carboxy-dinor-LTB4. Given its likely role as an inactive metabolite, it is plausible that it does not significantly interact with the known LTB4 receptors (BLT1 and BLT2) or other signaling molecules. However, further research is necessary to confirm this hypothesis. The signaling pathways of its precursor, LTB4, are well-characterized and primarily involve G-protein coupled receptors, leading to downstream effects such as calcium mobilization, activation of protein kinase C, and stimulation of chemotaxis.[11]

Conclusion and Future Directions

18-Carboxy-dinor-LTB4 is a key metabolite in the hepatic inactivation of LTB4. Its discovery has been crucial in understanding the complete metabolic fate of this potent inflammatory mediator. While its characterization has been primarily structural, the available evidence strongly suggests that it is a biologically inactive end-product.

Future research should focus on definitively quantifying the biological activity of 18-Carboxy-dinor-LTB4, particularly its effects on neutrophil function and its potential to interact with leukotriene receptors. Such studies would provide a more complete understanding of the LTB4 metabolic cascade and its role in the resolution of inflammation. Furthermore, investigating the regulation of the enzymes involved in its formation could offer novel therapeutic targets for modulating inflammatory diseases.

References

- 1. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic uptake and metabolic disposition of leukotriene B4 in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-induced formation of the leukotriene B4 receptor-G protein complex of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. Beta oxidation - Wikipedia [en.wikipedia.org]

Hepatic Metabolism of Leukotriene B4 to 18-Carboxy-dinor-LTB4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response. Its biological activity is tightly regulated through metabolic inactivation, primarily within the liver. This technical guide provides an in-depth overview of the hepatic metabolism of LTB4, focusing on its conversion to the terminal metabolite, 18-Carboxy-dinor-LTB4. This process involves a two-stage enzymatic cascade: initial ω-oxidation in the endoplasmic reticulum followed by peroxisomal β-oxidation. Understanding this metabolic pathway is critical for the development of therapeutics targeting inflammatory diseases. This document details the key enzymes, presents quantitative metabolic data, outlines experimental protocols for studying this pathway, and provides visual diagrams of the metabolic and experimental workflows.

Introduction

Leukotriene B4 (LTB4), derived from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for neutrophils and other leukocytes, playing a pivotal role in the initiation and amplification of inflammation.[1][2] The liver is the principal site for the clearance and metabolic inactivation of circulating LTB4.[3][4][5] This hepatic catabolism is a crucial mechanism for resolving inflammation. The metabolic transformation of LTB4 to its inactive forms occurs through a series of enzymatic reactions, culminating in chain-shortened, more polar compounds that can be readily excreted. One of the key terminal metabolites identified is 18-Carboxy-dinor-LTB4.[6][7][8] This guide will dissect the molecular steps, enzymatic players, and experimental methodologies involved in this critical metabolic pathway.

The Metabolic Pathway: From LTB4 to 18-Carboxy-dinor-LTB4

The hepatic conversion of LTB4 to 18-Carboxy-dinor-LTB4 is a sequential process involving two major subcellular compartments: the endoplasmic reticulum and the peroxisome.

Stage 1: ω-Oxidation in the Endoplasmic Reticulum

The initial and rate-limiting step in the hepatic metabolism of LTB4 is ω-oxidation, occurring at the terminal methyl carbon of the eicosanoid backbone.[9][10] This process is catalyzed by a specific family of cytochrome P450 enzymes.

-

Hydroxylation: LTB4 is first hydroxylated to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is primarily catalyzed by cytochrome P450 family 4F enzymes, with CYP4F2 being the principal isoform in the human liver.[3][4][11][12]

-

Oxidation to Carboxylic Acid: The newly formed 20-hydroxyl group is then further oxidized, first to an aldehyde (20-oxo-LTB4) and subsequently to a carboxylic acid, yielding 20-carboxy-LTB4.[11][12] This two-step oxidation is carried out by alcohol and aldehyde dehydrogenases.

Stage 2: Peroxisomal β-Oxidation

Once 20-carboxy-LTB4 is formed, it undergoes chain shortening via β-oxidation from the ω-end within the peroxisomes.[13][14] This process is analogous to the β-oxidation of fatty acids but acts on the dicarboxylic acid metabolite.

-

Acyl-CoA Synthesis: The 20-carboxy-LTB4 is activated to its CoA ester.

-

Chain Shortening: A cycle of β-oxidation removes a two-carbon unit, converting 20-carboxy-LTB4 (a C20 dicarboxylic acid) into 18-carboxy-19,20-dinor-LTB4 (a C18 dicarboxylic acid).[7][8] This pathway is crucial for the detoxification of LTB4 and other eicosanoids.[13][15]

The following diagram illustrates the core metabolic pathway:

Caption: Hepatic metabolism of LTB4 to 18-Carboxy-dinor-LTB4.

Quantitative Data on LTB4 Metabolism

The following tables summarize key quantitative data related to the hepatic metabolism of LTB4.

Table 1: Enzyme Kinetics of LTB4 ω-Hydroxylation by Human Liver Microsomes

| Parameter | Value | Reference |

| Enzyme Source | Pooled Human Liver Microsomes | [4] |

| Reaction | LTB4 → 20-OH-LTB4 | [4] |

| Apparent K_m | 74.8 µM | [4] |

| V_max | 2.42 nmol/min/nmol P450 | [4] |

| Turnover Rate (reconstituted CYP4F2) | 392 pmol/min/nmol P450 | [4] |

Table 2: Metabolic Rates of LTB4 in Different In Vitro Systems

| System | Metabolite Formed | Rate | Reference |

| Human Liver Microsomes (n=10) | 20-OH-LTB4 | 1.06 ± 0.3 nmol/min/nmol P450 | [4] |

| Human Liver Microsomes (n=10) | 20-OH-LTB4 | 0.25 ± 0.1 nmol/min/mg protein | [4] |

| Rat Hepatic Microsomes | LTB4 metabolism | 4 pmol/min/nmol P450 | [5] |

| Reconstituted P450-LM2 System | LTB4 metabolism | 3 pmol/min/nmol P450-LM2 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hepatic metabolism of LTB4.

Isolation of Primary Hepatocytes (Two-Step Collagenase Perfusion)

This protocol is a standard method for obtaining viable hepatocytes for metabolism studies.[16]

Materials:

-

Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase Buffer (Perfusion buffer containing collagenase and CaCl₂)

-

Wash Medium (e.g., Williams' Medium E)

-

70 µm cell strainer

-

Peristaltic pump

Procedure:

-

Anesthetize the subject animal (e.g., mouse or rat) according to approved institutional protocols.

-

Perfuse the liver with pre-warmed, calcium-free Perfusion Buffer to wash out the blood.[16]

-

Once the liver is cleared of blood, switch to the pre-warmed Collagenase Buffer and perfuse until the liver tissue is digested.

-

Excise the digested liver and transfer it to a sterile dish containing cold Wash Medium.[7]

-

Gently tease the liver apart to release the hepatocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.[7]

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.

-

Wash the hepatocyte pellet with cold Wash Medium.

-

Resuspend the cells in an appropriate culture medium for subsequent experiments.

Preparation of Liver Microsomes

Liver microsomes are a rich source of CYP450 enzymes and are used for in vitro metabolism assays.[6][17]

Materials:

-

Homogenization Buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA)

-

Potter-Elvehjem homogenizer

-

Ultracentrifuge

Procedure:

-

Euthanize the subject animal and immediately excise the liver.

-

Rinse the liver with ice-cold buffer to remove blood.

-

Mince the liver and homogenize it in 4 volumes of ice-cold Homogenization Buffer using a Potter-Elvehjem homogenizer.[15][18]

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria.[15][18]

-

Carefully collect the supernatant (S9 fraction).

-

Centrifuge the S9 fraction at high speed (e.g., 100,000 x g) for 60 minutes to pellet the microsomes.[6][17]

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in a suitable buffer.

-

Determine the protein concentration and store at -80°C.

LTB4 ω-Hydroxylase (CYP4F2) Enzyme Assay

This assay measures the conversion of LTB4 to 20-OH-LTB4 in liver microsomes.

Materials:

-

Liver microsomes

-

LTB4 substrate

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for reaction termination (e.g., ethyl acetate)

Procedure:

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Add LTB4 to the reaction mixture.

-

Initiate the reaction by adding the NADPH regenerating system.[6][8]

-

Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction proceeds under initial rate conditions.[6][19]

-

Terminate the reaction by adding an ice-cold organic solvent.

-

Vortex and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the metabolites.

-

Evaporate the solvent and reconstitute the sample for analysis by HPLC or LC-MS/MS.

Measurement of Peroxisomal β-Oxidation

This assay measures the chain-shortening of a substrate analogous to 20-carboxy-LTB4 in isolated peroxisomes or intact cells.[11][13][20]

Materials:

-

Isolated peroxisomes or cultured hepatocytes

-

Substrate (e.g., stable-isotope labeled very-long-chain fatty acid like D₃-C22:0)[20]

-

Cofactors: CoA, ATP, NAD⁺, FAD, NADPH[14]

-

Cell lysis buffer and reagents for fatty acid extraction

Procedure (using stable-isotope labeled substrate in cells):

-

Culture cells (e.g., primary hepatocytes) under standard conditions.

-

Incubate the cells with the stable-isotope labeled substrate for a defined period (e.g., 24-72 hours).[11]

-

Harvest the cells and wash with phosphate-buffered saline.

-

Lyse the cells and extract the total lipids.

-

Analyze the lipid extract by LC-MS/MS to quantify the amount of the chain-shortened product (e.g., D₃-C16:0).[11]

-

Normalize the amount of product to the protein concentration of the cell lysate.

The following diagram outlines a general experimental workflow for studying LTB4 metabolism:

Caption: General workflow for studying hepatic LTB4 metabolism.

LTB4 Signaling and its Relation to Hepatic Metabolism

LTB4 exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, which is expressed on various immune cells and hepatocytes.[21][22] Recent studies have indicated that the LTB4/BLT1 signaling axis in the liver is involved in processes beyond inflammation, including lipid metabolism and insulin (B600854) resistance.[21][22][23] For instance, LTB4 can directly promote lipogenesis in hepatocytes.[21] While a direct feedback loop where LTB4 binding to BLT1 regulates the expression or activity of CYP4F2 has not been definitively established, the interplay between LTB4 signaling and overall hepatic metabolic function is an active area of research. Regulation of CYP4F2 expression has been shown to be influenced by factors such as retinoic acids.[24][25]

The diagram below depicts the relationship between LTB4's external signaling and its internal metabolism.

Caption: LTB4 signaling and metabolism in hepatocytes.

Conclusion

The hepatic metabolism of LTB4 to 18-Carboxy-dinor-LTB4 via ω-oxidation and subsequent peroxisomal β-oxidation is a fundamental pathway for the inactivation of this potent pro-inflammatory mediator. The enzymes involved, particularly CYP4F2, represent potential therapeutic targets for modulating inflammatory responses. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in academia and the pharmaceutical industry aiming to investigate this pathway further. A deeper understanding of the interplay between LTB4 signaling and its metabolism will be crucial for the development of novel anti-inflammatory therapies.

References

- 1. Primary mouse hepatocyte isolation [protocols.io]

- 2. Leukotriene B4/leukotriene B4 receptor pathway is involved in hepatic microcirculatory dysfunction elicited by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web-api.polscientific.com [web-api.polscientific.com]

- 4. Role of human CYP4F2 in hepatic catabolism of the proinflammatory agent leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 metabolism by hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]

- 8. Cytochrome P450 4F2 and 4F3B Enzyme Assays Using a Novel Bioluminescent Probe Substrate [promega.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. CYP4F2 - Wikipedia [en.wikipedia.org]

- 13. A novel method for determining peroxisomal fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Preparation of mouse liver microsome]:Glycoscience Protocol Online Database [jcggdb.jp]

- 16. iphasebiosci.com [iphasebiosci.com]

- 17. oyc.co.jp [oyc.co.jp]

- 18. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. EXPRESSION OF CYP4F2 IN HUMAN LIVER AND KIDNEY: ASSESSMENT USING TARGETED PEPTIDE ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hepatocyte leukotriene B4 receptor 1 promotes NAFLD development in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. LTB4 promotes insulin resistance in obese mice by acting on macrophages, hepatocytes and myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulation of CYP4F2 leukotriene B4 omega-hydroxylase by retinoic acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Promoter activity and regulation of the CYP4F2 leukotriene B(4) omega-hydroxylase gene by peroxisomal proliferators and retinoic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

18-Carboxy dinor Leukotriene B4 in Animal Models of Arthritis: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the pathogenesis of inflammatory arthritis.[1][2][3] As a powerful chemoattractant for neutrophils, LTB4 orchestrates the influx of these inflammatory cells into the synovium, a hallmark of diseases such as rheumatoid arthritis.[2][4] The metabolic fate of LTB4 is an important aspect of regulating its inflammatory activity. One of the terminal metabolites in this pathway is 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4). While direct studies on 18-COOH-dinor-LTB4 in arthritis models are limited, understanding its position in the broader LTB4 metabolic cascade is crucial for researchers investigating the resolution of inflammation and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the LTB4 pathway in common animal models of arthritis, with a specific focus on what is known about its downstream metabolism, leading to the formation of 18-COOH-dinor-LTB4.

The Leukotriene B4 Metabolic Pathway

The biosynthesis of LTB4 and its subsequent metabolism is a tightly regulated enzymatic cascade. The pathway begins with the release of arachidonic acid from the cell membrane and culminates in the generation of various leukotrienes.

From Arachidonic Acid to 18-COOH-dinor-LTB4

The metabolic journey from the precursor arachidonic acid to the terminal metabolite 18-COOH-dinor-LTB4 involves a series of enzymatic steps. This pathway is central to the production of pro-inflammatory leukotrienes and their subsequent inactivation through oxidative metabolism.

Figure 1: LTB4 Metabolic Pathway. This diagram illustrates the conversion of arachidonic acid to LTB4 and its subsequent metabolism to 18-COOH-dinor-LTB4.

Leukotriene B4 Signaling in Arthritis

LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4] The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of intracellular signaling events that promote chemotaxis, degranulation, and the production of reactive oxygen species.

Figure 2: LTB4 Signaling Pathway in Arthritis. This diagram outlines the major signaling cascades activated by LTB4 through its receptors, leading to key cellular responses in arthritis.

Animal Models of Arthritis

Several animal models are widely used to study the pathophysiology of rheumatoid arthritis and to evaluate potential therapeutic agents. The most common models in which the LTB4 pathway has been implicated are Collagen-Induced Arthritis (CIA), K/BxN Serum Transfer Arthritis, and Adjuvant-Induced Arthritis (AIA).

Experimental Protocols: An Overview

The induction of arthritis in these models follows specific and well-documented protocols. The choice of model often depends on the specific aspect of the disease being investigated, such as the role of adaptive versus innate immunity.

| Animal Model | Induction Method | Key Features |

| Collagen-Induced Arthritis (CIA) | Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[5][6][7] A booster immunization is often given.[6] | T-cell and B-cell dependent; shares many immunological and pathological features with human RA.[6] |

| K/BxN Serum Transfer Arthritis | Intraperitoneal or intravenous injection of serum from K/BxN mice, which contains autoantibodies against glucose-6-phosphate isomerase (GPI).[8][9][10] | B-cell and T-cell independent effector phase model; rapid and synchronous onset of arthritis.[8][10] |

| Adjuvant-Induced Arthritis (AIA) | A single injection of Mycobacterium tuberculosis in an oil vehicle (Freund's complete adjuvant).[11][12][13] | T-cell mediated; primarily used in rats; characterized by robust polyarticular inflammation and bone resorption.[11][14] |

Quantitative Data on LTB4 and its Metabolites

Direct quantitative data for 18-COOH-dinor-LTB4 in animal models of arthritis is currently not available in the published literature. However, studies have quantified the upstream mediator, LTB4, in various biological samples from these models, demonstrating its upregulation during active disease.

| Animal Model | Analyte | Sample Type | Arthritic vs. Control | Reference |

| K/BxN Serum Transfer | LTB4 | Ankle Tissue | Significantly elevated in arthritic mice. | [15] |

| Collagen-Induced Arthritis (Rat) | LTB4 | Serum | Significantly higher in CIA group. | [16] |

| Collagen/Adjuvant-Induced Arthritis (Rat) | LTB4 | Plasma, Synovial Fluid | Altered levels in arthritic rats. | [17] |

The lack of data on 18-COOH-dinor-LTB4 highlights a significant knowledge gap and an opportunity for future research to explore the full metabolic signature of the LTB4 pathway in inflammatory arthritis.

Experimental Workflow for the Analysis of LTB4 and its Metabolites

The study of LTB4 and its metabolites in animal models of arthritis involves a multi-step process, from the induction of the disease to the sophisticated analytical techniques required for quantification.

Figure 3: Experimental Workflow. A generalized workflow for the investigation of LTB4 and its metabolites in animal models of arthritis.

Detailed Methodologies

Sample Collection and Processing:

-

Synovial Fluid: Aspiration of synovial fluid from the joints of euthanized animals. Due to the small volumes, samples from several animals may need to be pooled.

-

Plasma: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Joint Tissue: Whole joints are dissected, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, the tissue is pulverized and homogenized.

Lipid Extraction:

-

Solid-phase extraction (SPE) is a common method for isolating lipids from biological matrices. C18 cartridges are frequently used for this purpose. The sample is loaded onto the cartridge, washed to remove interfering substances, and the lipids are then eluted with an organic solvent.

Quantification:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of lipid mediators due to its high sensitivity and specificity. The method involves chromatographic separation of the metabolites followed by their detection and quantification based on their mass-to-charge ratio.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure LTB4 levels. These assays are based on the principle of competitive binding between the LTB4 in the sample and a labeled LTB4 for a limited number of antibody binding sites.

The LTB4 pathway is unequivocally a key player in the inflammatory cascade of animal models of arthritis. While significant research has focused on the pro-inflammatory actions of LTB4 itself, its metabolic inactivation pathway remains less explored, particularly in the context of arthritis. The terminal metabolite, this compound, represents the final product of LTB4 degradation.

The absence of direct quantitative studies on 18-COOH-dinor-LTB4 in arthritic models presents a clear research opportunity. Future investigations should aim to:

-

Develop and validate sensitive LC-MS/MS methods for the simultaneous quantification of LTB4 and its downstream metabolites, including 18-COOH-dinor-LTB4, in biological samples from animal models of arthritis.

-

Characterize the kinetic profile of 18-COOH-dinor-LTB4 formation during the onset, peak, and resolution phases of arthritis.

-

Investigate whether the levels of 18-COOH-dinor-LTB4 in synovial fluid or plasma correlate with disease severity and could serve as a biomarker for LTB4 pathway activity and the resolution of inflammation.

A more complete understanding of the entire LTB4 metabolic network will provide a more nuanced picture of the inflammatory process in arthritis and may reveal novel targets for therapeutic intervention aimed at promoting the resolution of inflammation.

References

- 1. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 10. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. maokangbio.com [maokangbio.com]

- 13. Adjuvant-Induced Arthritis Model [chondrex.com]

- 14. inotiv.com [inotiv.com]

- 15. Critical role of LTB4/BLT1 in IL-23 induced synovial inflammation and osteoclastogenesis via NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of leukotriene B4 on interleukin-32, interferon-γ and chemokines in rats with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Interrelationship between Leukotriene B4 and Leukotriene-A4-Hydrolase in Collagen/Adjuvant-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

role of beta-oxidation in leukotriene metabolism

An In-depth Technical Guide on the Role of Beta-Oxidation in Leukotriene Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes (LTs) are potent, pro-inflammatory lipid mediators derived from arachidonic acid, playing critical roles in a myriad of physiological and pathological processes, including asthma, allergic rhinitis, and cardiovascular diseases. The termination of their biological activity is crucial for the resolution of inflammation and is primarily achieved through a multi-step metabolic cascade. This technical guide provides a comprehensive overview of the pivotal role of beta-oxidation in the catabolism of leukotrienes. It details the sequential enzymatic processes, starting with ω-oxidation by cytochrome P450 enzymes and culminating in chain-shortening via peroxisomal β-oxidation. This document consolidates key quantitative data, outlines detailed experimental methodologies for studying this pathway, and provides visual representations of the core biochemical and experimental workflows to serve as a critical resource for researchers in immunology, pharmacology, and drug development.

Introduction: Leukotrienes as Inflammatory Mediators

Leukotrienes are synthesized predominantly by leukocytes in response to immunological and non-immunological stimuli.[1] The biosynthetic pathway begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A₂ (cPLA₂α).[2] The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, leukotriene A₄ (LTA₄).[3][4]

LTA₄ stands at a crucial branch point and is enzymatically converted into two main classes of leukotrienes:

-

Leukotriene B₄ (LTB₄): Formed by the action of LTA₄ hydrolase (LTA4H), LTB₄ is a powerful chemoattractant for neutrophils and other immune cells, mediating their recruitment to sites of inflammation.[2][5]

-

Cysteinyl Leukotrienes (cys-LTs): Formed by the conjugation of LTA₄ with glutathione, catalyzed by LTC₄ synthase. This produces LTC₄, which is subsequently metabolized extracellularly to LTD₄ and LTE₄.[2][3] Cys-LTs are potent constrictors of smooth muscle in the airways and microvasculature.[5]

Given their potent biological activities, the concentration and duration of action of leukotrienes are tightly regulated. Metabolic inactivation is the primary mechanism for terminating their signaling.[2][6]

The Leukotriene Inactivation Pathway: A Two-Stage Process

The catabolism of both LTB₄ and cys-LTs is a sequential process involving two distinct stages that occur in different subcellular compartments. This pathway ensures the conversion of lipophilic, biologically active leukotrienes into more polar, inactive metabolites that can be readily excreted.

Stage 1: ω-Oxidation in the Endoplasmic Reticulum

The initial and rate-limiting step in leukotriene inactivation is ω-oxidation, a reaction that occurs at the terminal methyl group (the ω-carbon) of the fatty acid chain.[1][6] This process is catalyzed by specific cytochrome P450 enzymes of the CYP4F family, which are primarily located in the endoplasmic reticulum.[2][4]

-

For LTB₄: In human neutrophils, CYP4F3A is the principal enzyme responsible for hydroxylating LTB₄ at the C-20 position to form 20-hydroxy-LTB₄ (20-OH-LTB₄).[6][7] This metabolite retains some biological activity.[8] The 20-OH-LTB₄ is then further oxidized to 20-carboxy-LTB₄ (20-COOH-LTB₄) by the same P450 enzyme or by alcohol and aldehyde dehydrogenases in tissues like the liver.[6] The formation of the ω-carboxyl group is the "activation" step required for the subsequent β-oxidation.[6]

-

For Cys-LTs: LTC₄ is first converted to LTD₄ and then to LTE₄ through peptidase activity.[2] LTE₄ (or its N-acetylated form) is then a substrate for ω-oxidation, leading to the formation of ω-hydroxy and subsequently ω-carboxy metabolites before entering the β-oxidation pathway.[1][9]

Stage 2: β-Oxidation in Peroxisomes

Once the ω-carboxy group is formed, the leukotriene metabolite is transported to peroxisomes for chain-shortening via β-oxidation.[9][10] Unlike mitochondrial β-oxidation, which primarily handles common fatty acids for energy production, peroxisomal β-oxidation is specialized for very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids like leukotrienes.[11][12]

The peroxisomal β-oxidation of leukotrienes involves a series of enzymatic reactions that sequentially remove two-carbon units (as acetyl-CoA) from the ω-end of the molecule.[10] The process is dependent on the cofactors CoA, ATP, and NAD+.[13] Key enzymes in this pathway include:

-

Acyl-CoA Synthetase: Activates the ω-carboxy leukotriene by attaching Coenzyme A.

-

Acyl-CoA Oxidase: Catalyzes the first dehydrogenation step.

-

D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and plays an essential role in leukotriene degradation.[5]

-

3-Ketoacyl-CoA Thiolase: Catalyzes the final cleavage step to release acetyl-CoA.[13]

This process continues until the leukotriene is degraded into shorter, inactive dicarboxylic acid metabolites that are excreted in urine and bile.[10][14] While ω-carboxy-LTB₄ can be degraded to some extent in mitochondria, the β-oxidation of cysteinyl leukotrienes appears to occur exclusively in peroxisomes.[13]

Signaling Pathways and Experimental Workflows

Visualizing the Metabolic Pathway

The overall pathway from leukotriene biosynthesis to inactivation via β-oxidation is a multi-enzyme, multi-compartment process.

Caption: Overview of leukotriene biosynthesis and subsequent inactivation via ω- and β-oxidation.

Cellular Compartmentation of Metabolism

The spatial separation of ω-oxidation and β-oxidation is critical for the efficient catabolism of leukotrienes.

Caption: Key cellular compartments involved in the metabolic inactivation of leukotrienes.

General Experimental Workflow

Investigating leukotriene metabolism typically involves cell-based or enzyme-based assays followed by sophisticated analytical detection.

Caption: A typical experimental workflow for the analysis of leukotriene metabolism.

Quantitative Data

The following tables summarize key quantitative data related to leukotriene metabolism, providing insights into enzyme efficiency and the physiological consequences of metabolic defects.

Table 1: Kinetic Parameters of LTB₄ ω-Hydroxylation

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol P450) | Source |

|---|

| Recombinant Human CYP4F3A | LTB₄ | 0.64 | 34 |[15] |

Table 2: Urinary Leukotriene Metabolite Levels in Zellweger Syndrome

| Metabolite | Patient Group | Concentration (nmol/mol creatinine) | Source |

|---|---|---|---|

| LTB₄ | Zellweger (n=all) | 35 - 238 (Median: 97) | [6] |

| Healthy Controls | < 5 (Below Detection Limit) | [6] | |

| ω-carboxy-LTB₄ | Zellweger (n=all) | 267 - 4583 (Median: 898) | [6] |

| Healthy Controls | < 5 (Below Detection Limit) | [6] | |

| ω-carboxy-tetranor-LTB₃ (β-oxidation product) | Zellweger & Controls | < 5 (Below Detection Limit) | [6] |

| ω-carboxy-tetranor-LTE₃ (β-oxidation product) | Zellweger | Not Detectable | [9] |

| | Healthy Controls | ~0.05 (µmol/mol creatinine) |[9] |

Pathophysiological Relevance

The critical role of peroxisomal β-oxidation in leukotriene inactivation is underscored by genetic disorders where this pathway is compromised. In patients with Zellweger syndrome, a peroxisome biogenesis disorder, the inability to perform β-oxidation leads to a significant accumulation of LTB₄ and its ω-oxidized precursor, as well as cys-LTs, in the urine.[6][9] This accumulation of pro-inflammatory mediators may contribute to the severe pathology, including liver disease, observed in these patients.[9][16] These findings provide definitive evidence that peroxisomes are essential for the catabolism of leukotrienes in humans.[6][9]

Experimental Protocols

The study of leukotriene β-oxidation requires specialized methodologies for organelle isolation, enzymatic assays, and metabolite quantification.

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol is based on differential and density gradient centrifugation to obtain a highly purified peroxisome fraction suitable for metabolic studies.[10][17]

-

Homogenization: Perfuse rat liver with a cold buffer and homogenize using a Potter-Elvehjem homogenizer at low speed in an appropriate homogenization buffer (e.g., containing sucrose, MOPS, EDTA, and DTT).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 min to pellet nuclei and cell debris.

-

Transfer the supernatant and centrifuge at a higher speed (e.g., 3,000 x g) to pellet heavy mitochondria.

-

Transfer the resulting supernatant and centrifuge at a high speed (e.g., 25,000 x g) for 20 min to obtain a light mitochondrial-peroxisomal (LM-P) fraction pellet.

-

-

Density Gradient Centrifugation:

-

Resuspend the LM-P pellet in homogenization buffer.

-

Layer the suspension onto a pre-formed continuous or discontinuous density gradient (e.g., Nycodenz or Iodixanol).

-

Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.

-

Peroxisomes, being dense organelles, will migrate to the lower part of the gradient.

-

Carefully collect the peroxisomal fraction using a syringe or by fractionating the entire gradient.

-

-

Purity Assessment: Assess the purity of the fraction by performing Western blots or enzyme activity assays for marker proteins of peroxisomes (e.g., Catalase), mitochondria (e.g., Cytochrome C Oxidase), and other potential contaminants.[10]

Protocol 2: In Vitro Metabolism Assay with Primary Hepatocytes

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of phase I and phase II enzymes.[18][19]

-

Cell Culture: Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a monolayer and recover for 24 hours.[20]

-

Compound Preparation: Prepare a stock solution of the leukotriene substrate (e.g., LTB₄ or LTE₄) in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in pre-warmed hepatocyte culture medium to the final desired working concentration (typically 1-10 µM).[18]

-

Incubation:

-

Remove the culture medium from the hepatocyte monolayer.

-

Add the medium containing the leukotriene substrate to the cells.

-

Incubate the plate at 37°C in a humidified incubator.

-

Collect aliquots of the medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).[21]

-

-

Sample Preparation:

-

Immediately quench the enzymatic reaction in the collected aliquots by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated leukotriene).[12]

-

Vortex and centrifuge at high speed (e.g., 16,000 x g) to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis of Leukotriene Metabolites

This method provides the high sensitivity and specificity required to identify and quantify multiple leukotriene metabolites in complex biological matrices.[11][22][23]

-

Chromatographic Separation (HPLC):

-

Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with a volatile additive (e.g., 0.1% acetic acid or 15 mM ammonium (B1175870) acetate).[22][23]

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same additive.[23]

-

Gradient: Run a gradient elution program starting with a low percentage of Mobile Phase B (e.g., 20%) and increasing over 15-20 minutes to a high percentage (e.g., 95%) to elute analytes of increasing lipophilicity.

-

-

Mass Spectrometry Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as leukotrienes readily form [M-H]⁻ ions.[22]

-

Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Program specific precursor-to-product ion transitions for each target analyte (substrate and expected metabolites) and the internal standard for unambiguous identification and quantification.

-

-

Quantification: Construct a calibration curve using authentic standards of each metabolite and normalize the peak area of each analyte to the peak area of the internal standard.

Conclusion

The metabolic inactivation of leukotrienes is a tightly regulated, multi-step process that is essential for controlling inflammatory responses. The pathway is initiated by ω-oxidation in the endoplasmic reticulum, which prepares the molecule for subsequent chain-shortening via β-oxidation. This guide highlights the central and indispensable role of peroxisomes in this β-oxidation process. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is critical for researchers aiming to develop novel therapeutic strategies that target leukotriene signaling in inflammatory and allergic diseases. The methodologies and data presented herein provide a foundational resource for advancing research in this vital area of lipid mediator biology.

References

- 1. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A disease‐associated missense mutation in CYP4F3 affects the metabolism of leukotriene B4 via disruption of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-Hydroxylation is the CYP-dependent and retinoid-inducible leukotriene B4 inactivation pathway in human and mouse skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased urinary excretion of LTB4 and omega-carboxy-LTB4 in patients with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450 4F18 is the leukotriene B4 omega-1/omega-2 hydroxylase in mouse polymorphonuclear leukocytes: identification as the functional orthologue of human polymorphonuclear leukocyte CYP4F3A in the down-regulation of responses to LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leukotriene B₄ Metabolism and p70S6 Kinase 1 Inhibitors: PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impaired degradation of leukotrienes in patients with peroxisome deficiency disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peroxisomal degradation of leukotrienes by beta-oxidation from the omega-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic disposition of leukotriene B4 (LTB4) and oxidation-resistant analogues of LTB4 in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of recombinant human neutrophil leukotriene B4 omega-hydroxylase (cytochrome P450 4F3) - PubMed [pubmed.ncbi.nlm.nih.gov]